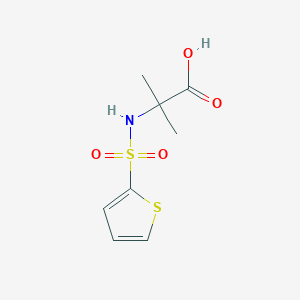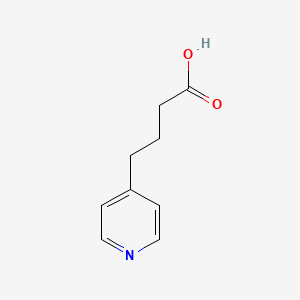
1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents anti-prolifératifs et anti-inflammatoires
Le 1-isopropylindoline-5-carbaldéhyde est utilisé dans la synthèse de dérivés de la curcumine, qui ont montré un potentiel en tant qu'agents anti-prolifératifs et anti-inflammatoires. Cette application est significative dans le développement de nouveaux traitements pour les maladies caractérisées par une inflammation et une croissance cellulaire incontrôlée, comme le cancer .
Synthèse d'hormones végétales
Les dérivés de l'indole, y compris le 1-isopropylindoline-5-carbaldéhyde, sont importants dans la synthèse d'hormones végétales comme l'acide indole-3-acétique, qui est crucial pour la croissance et le développement des plantes .
Applications antimicrobiennes
Les dérivés de l'indole ont été reconnus pour leurs propriétés antimicrobiennes. Ce composé pourrait être impliqué dans la synthèse de nouveaux agents antimicrobiens pour lutter contre les souches résistantes de bactéries .
Propriétés neuroprotectrices
La recherche sur les dérivés de l'indole a suggéré des effets neuroprotecteurs potentiels. Le 1-isopropylindoline-5-carbaldéhyde pourrait contribuer au développement de traitements pour les maladies neurodégénératives .
Synthèse de stilbénophanes
Ce composé est utilisé dans la synthèse de para-para stilbénophanes par couplage de McMurry, qui présentent un intérêt en raison de leurs propriétés structurales et électroniques uniques .
Échafaudage pharmaceutique
Le 1-isopropylindoline-5-carbaldéhyde peut servir d'échafaudage dans la conception de médicaments pharmaceutiques, en particulier dans l'assemblage de composés ayant des effets thérapeutiques potentiels .
Pour des informations plus détaillées sur chaque application, des recherches plus approfondies et l'accès à des documents techniques et à des articles évalués par des pairs seraient nécessaires.
Thermo Fisher Scientific Springer Open Springer Link Royal Society of Chemistry
Mécanisme D'action
Target of Action
1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde, also known as 1-Isopropylindoline-5-carbaldehyde, is a unique chemical compound. It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , indicating a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds can affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s indole ring structure allows it to participate in multiple biochemical pathways, including those involving enzyme inhibition and activation . For instance, it can interact with cytochrome P450 enzymes, which are essential for drug metabolism and the synthesis of cholesterol, steroids, and other lipids .
Cellular Effects
1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde involves its binding interactions with biomolecules. The compound can bind to specific receptors or enzymes, leading to their inhibition or activation . For example, it may inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can result in altered phosphorylation states of target proteins, ultimately affecting cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . For example, it may influence the synthesis and degradation of amino acids, lipids, and nucleotides .
Transport and Distribution
The transport and distribution of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity and function, as it may concentrate in specific tissues or organelles .
Subcellular Localization
1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde exhibits specific subcellular localization, which influences its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
1-propan-2-yl-2,3-dihydroindole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(2)13-6-5-11-7-10(8-14)3-4-12(11)13/h3-4,7-9H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLHBFVYGIYBSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C1C=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390132 |
Source


|
| Record name | 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876710-70-2 |
Source


|
| Record name | 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)

![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol](/img/structure/B1306467.png)
![2-[(Thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B1306468.png)
![2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1306479.png)

![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)




![N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine](/img/structure/B1306498.png)

![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)
